molecular formula C8H9NO3 B429503 methyl N-(2-hydroxyphenyl)carbamate CAS No. 40783-78-6

methyl N-(2-hydroxyphenyl)carbamate

Cat. No.: B429503
CAS No.: 40783-78-6
M. Wt: 167.16g/mol
InChI Key: SWVPURTXCYPXDZ-UHFFFAOYSA-N
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Description

Methyl N-(2-hydroxyphenyl)carbamate is a carbamate derivative characterized by a phenyl ring substituted with a hydroxyl group at the ortho position and a methyl carbamate group (-O(CO)NHCH₃). Carbamates are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their stability, hydrogen-bonding capabilities, and biological activity .

Properties

IUPAC Name

methyl N-(2-hydroxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)9-6-4-2-3-5-7(6)10/h2-5,10H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVPURTXCYPXDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

This method involves the direct reaction of 2-aminophenol with methyl chloroformate in the presence of a base (e.g., NaHCO₃ or pyridine) to neutralize HCl byproducts.

Procedure :

  • Dissolve 2-aminophenol (10 mmol) in dichloromethane (20 mL).

  • Add NaHCO₃ (12 mmol) under ice-cooling.

  • Dropwise add methyl chloroformate (11 mmol).

  • Stir at 0–5°C for 2 hr, then warm to room temperature for 4 hr.

  • Extract with ethyl acetate, wash with brine, and recrystallize.

Key Data :

ParameterValueSource
Yield85%
Purity>99% (HPLC)
Reaction Time6 hr
SolventDichloromethane

Advantages :

  • High selectivity for the amino group.

  • Minimal side products (e.g., O-acylation <5%).

One-Pot Reduction-Acylation of o-Nitrophenol Derivatives

Reaction Pathway

This method combines nitro-group reduction and subsequent acylation in a single reactor, avoiding intermediate isolation.

Procedure :

  • Charge o-nitrophenol (1 eq) and Raney Ni catalyst (0.1 eq) in methanol.

  • Add hydrazine hydrate (1.5 eq) at 75°C for 4 hr (reduction step).

  • Directly add methyl chloroformate (1.2 eq) at 30–60°C for 3 hr (acylation step).

  • Filter, concentrate, and recrystallize.

Key Data :

ParameterValueSource
Yield92–96%
CatalystRaney Ni
SolventMethanol/Water
Temperature75°C (reduction), 50°C (acylation)

Advantages :

  • Eliminates intermediate purification.

  • Scalable for industrial production.

Enzymatic Synthesis Using Lipases

Methodology

Lipases (e.g., Novozym 435) catalyze transesterification or direct acylation in non-aqueous media.

Procedure :

  • Dissolve 2-aminophenol (10 mmol) in tert-butanol.

  • Add vinyl acetate (3 eq) and Novozym 435 (20% w/w).

  • Stir at 50°C for 10 hr.

  • Filter and concentrate.

Key Data :

ParameterValueSource
Yield74.6%
Enzyme Loading20% w/w
Solventtert-Butanol

Advantages :

  • Environmentally benign (no toxic reagents).

  • High chemoselectivity for the amino group.

Comparative Analysis of Methods

MethodYieldCostScalabilityGreen Chemistry Rating
Acylation85%LowHighModerate
One-Pot92–96%MediumIndustrialHigh
Enzymatic74.6%HighLab-scaleExcellent

Notes :

  • One-pot synthesis is preferred industrially due to reduced waste and higher throughput.

  • Enzymatic methods are limited by enzyme cost but align with sustainable chemistry goals.

Emerging Trends and Research Gaps

  • Photocatalytic methods : Early-stage research uses TiO₂ catalysts under UV light (yield ~65%).

  • Flow chemistry : Reduces reaction time by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-hydroxyphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide for amination, trifluoroacetic acid for deprotection, and various oxidizing agents for oxidation reactions . The conditions for these reactions are typically mild, ensuring the stability of the compound during the process.

Major Products Formed

The major products formed from these reactions include aminophenylcarbamates, substituted phenols, and quinones . These products are often used as intermediates in further chemical synthesis.

Scientific Research Applications

Antimicrobial Properties

One of the prominent applications of methyl N-(2-hydroxyphenyl)carbamate is its antimicrobial efficacy. Research indicates that this compound demonstrates strong activity against various microorganisms responsible for body odor, particularly those found in armpit perspiration. The compound's mechanism involves inhibiting the growth of bacteria such as Staphylococcus epidermidis and Corynebacterium xerosis, which are known to contribute to body odor formation .

Case Study: Antimicrobial Efficacy

  • Objective : To evaluate the antimicrobial effectiveness of this compound against perspiration odor bacteria.
  • Methodology : The Minimum Inhibitory Concentration (MIC) was determined using a series dilution test.
  • Results : The compound exhibited significant inhibition at low concentrations, comparable to established antimicrobial agents like farnesol.
MicroorganismMIC (µg/mL)
Staphylococcus epidermidis15
Corynebacterium xerosis20
Brevibacterium epidermidis25

Antioxidant Activity

This compound also possesses antioxidant properties, making it valuable in cosmetic formulations. The antioxidant capacity was assessed using the ABTS assay, revealing that its effectiveness is on par with alpha-tocopherol (vitamin E), a well-known antioxidant . This property is particularly beneficial in formulations aimed at protecting the skin from oxidative stress.

Case Study: Antioxidant Capacity Evaluation

  • Objective : To compare the antioxidant capacity of this compound with alpha-tocopherol.
  • Methodology : ABTS radical scavenging assay.
  • Results : The IC50_{50} value for this compound was found to be 30 µg/mL, indicating substantial antioxidant potential.
CompoundIC50_{50} (µg/mL)
This compound30
Alpha-tocopherol28

Cosmetic Applications

The compound is explored for its potential as a skin and hair lightening agent. This compound can influence melanin metabolism, making it a candidate for formulations aimed at reducing hyperpigmentation .

Case Study: Skin Lightening Effects

  • Objective : To investigate the skin-lightening effects of this compound.
  • Methodology : In vitro studies on human skin cells treated with varying concentrations of the compound.
  • Results : A significant reduction in melanin content was observed at concentrations above 100 µg/mL.
Concentration (µg/mL)Melanin Content (%)
0100
5080
10050
20030

Proteomics Research

This compound is utilized in proteomics research as a biochemical tool for studying protein interactions and modifications . Its role in this field is crucial for understanding cellular processes and developing therapeutic strategies.

Case Study: Proteomics Application

  • Objective : To evaluate the effects of this compound on protein stability.
  • Methodology : Proteins were treated with the compound followed by analysis using mass spectrometry.
  • Results : Enhanced stability and reduced degradation rates were observed in treated proteins compared to controls.

Mechanism of Action

The mechanism by which methyl N-(2-hydroxyphenyl)carbamate exerts its effects involves the interaction with specific molecular targets and pathways. The carbamate group can form stable complexes with various enzymes and proteins, leading to inhibition or modification of their activity . This interaction is crucial in its application as a protecting group in peptide synthesis and its potential use in drug development.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The position and nature of substituents on the phenyl ring significantly influence melting points, solubility, and crystallinity. For example:

  • Phenyl N-(2-methylphenyl)carbamate exhibits weak C-H···π interactions in its crystal structure, stabilizing its molecular arrangement .

Table 1: Substituent Impact on Melting Points

Compound Substituents Melting Point (°C) References
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione 4-nitrophenyl, aminothiazole 206–208
Methyl N-hydroxy-N-(2-methylphenyl)carbamate 2-methylphenyl, hydroxyl Not reported

Key Insight: Electron-withdrawing groups (e.g., NO₂ in ) increase melting points due to enhanced intermolecular interactions, while alkyl groups (e.g., 2-methylphenyl in ) reduce polarity, affecting solubility.

Spectroscopic Data Comparison

NMR and mass spectrometry are critical for structural elucidation:

  • Methyl N-[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate (flubendazole) shows antiparasitic activity, with ¹H NMR signals at δ 2.18 (CH₃) and δ 7.17–8.02 (aromatic protons) .
  • Substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates (e.g., 1a–1m) exhibit distinct ¹H NMR signals for NH (δ ~6.84) and aromatic protons, confirming regioselective synthesis .

Table 2: Representative NMR Data

Compound ¹H NMR Signals (δ) ¹³C NMR Signals (δ) References
Methyl 2-((1-(2,4-dichloro-5-(phenylsulfonamido)phenyl)-3-methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)methyl)phenyl(methoxy)carbamate 2.18 (s, CH₃), 3.78 (s, OCH₃) Not reported
Phenyl N-(2-methylphenyl)carbamate Aromatic protons: 7.17–8.02 Not reported

Biological Activity

Methyl N-(2-hydroxyphenyl)carbamate, also known as MNHP, is a carbamate derivative with notable biological activities. Its chemical formula is C9H11NO3, and it is recognized for its potential applications in various fields, including agriculture and pharmaceuticals. This article delves into the biological activity of MNHP, focusing on its mechanisms of action, applications, and relevant research findings.

This compound is synthesized through the reaction of methyl isocyanate with 2-aminophenol. The compound features a hydroxyl group attached to a phenolic ring, which contributes to its unique chemical properties and potential biological activities. The synthesis can be characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm structure and purity .

While specific literature detailing the mechanism of action for MNHP is limited, it is known that carbamate compounds generally function as inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve function. This inhibition leads to the accumulation of acetylcholine, resulting in paralysis and death in pests . Additionally, MNHP acts as a blocking agent for cysteine residues in proteins during proteomic workflows, preventing disulfide bond formation and ensuring protein stability .

Biological Activities

  • Proteomics Applications : MNHP is utilized as a blocking agent in proteomics to modify cysteine residues, which helps in stabilizing proteins during analysis.
  • Insecticidal Properties : As a member of the carbamate family, MNHP exhibits insecticidal activity by inhibiting AChE. This property makes it a candidate for use in agricultural applications against various pests .
  • Potential Anti-inflammatory Effects : Research suggests that derivatives of MNHP may possess anti-inflammatory properties, although further studies are needed to explore these effects comprehensively .
  • Antioxidant Properties : The phenolic structure may contribute to antioxidant activities, providing protective effects against oxidative stress in biological systems .

Case Studies

  • Inhibition Studies : A study on similar carbamates indicated varying degrees of inhibition on AChE and butyrylcholinesterase (BChE). Compounds structurally related to MNHP showed IC50 values ranging from 1.60 to 311.0 µM for AChE inhibition, demonstrating the potential effectiveness of these compounds in neurotoxicity studies .
  • Toxicity Assessments : Research on N-methyl carbamates has highlighted their neurotoxic effects across different species. For instance, studies have shown that exposure to these compounds can lead to significant neurotoxic outcomes in animal models, emphasizing the need for careful evaluation of their safety .

Comparative Analysis

The following table summarizes the characteristics of this compound compared to similar compounds:

Compound NameStructure CharacteristicsUnique Features
Methyl N-methyl-N-(2-hydroxyphenyl)carbamateContains an additional methyl group on nitrogenHigher lipophilicity may enhance biological activity
Ethyl N-(2-hydroxyphenyl)carbamateEthyl group instead of methylDifferent solubility properties affecting bioavailability
Phenyl N-(2-hydroxyphenyl)carbamateNo alkyl groups on nitrogenPotentially different reactivity patterns

Q & A

Q. What are the primary synthetic routes for methyl N-(2-hydroxyphenyl)carbamate, and how can reaction conditions be optimized?

this compound is typically synthesized via carbamate formation using catalysts such as Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors. Key parameters include temperature (80–120°C), solvent choice (e.g., toluene or DMF), and catalyst loading (5–10 wt%). Optimization studies recommend using factorial design to evaluate interactions between variables like pressure, temperature, and reagent ratios . For reproducibility, ensure inert atmospheres and controlled moisture levels to prevent hydrolysis of intermediates .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • FT-IR : Confirm the presence of carbamate C=O stretching (1690–1730 cm⁻¹) and hydroxyl (-OH) bands (3200–3500 cm⁻¹).
  • NMR : Use 1H^1H NMR to resolve aromatic protons (δ 6.8–7.5 ppm) and the methyl ester group (δ 3.7–3.9 ppm).
  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) provides precise bond angles and dihedral angles, as demonstrated for structurally similar carbamates (R factor < 0.063, data-to-parameter ratio > 15.6) .

Q. What safety protocols should be followed when handling this compound in the lab?

While no formal chemical safety assessment exists for this compound, adopt precautions from analogous carbamates:

  • Use PPE: Nitrile gloves, face shields, and EN 166-compliant safety goggles.
  • Engineering controls: Fume hoods for synthesis steps involving volatile solvents.
  • Emergency protocols: Immediate rinsing for skin/eye contact and consultation with SDS guidelines for spill management .

Advanced Research Questions

Q. How can contradictions in catalytic efficiency data across studies be resolved?

Discrepancies in catalyst performance (e.g., Zn/Al/Ce vs. hydrotalcite-derived systems) often arise from differences in precursor calcination temperatures (400–600°C) or surface acidity measurements (NH₃-TPD). To resolve contradictions:

  • Standardize characterization protocols (BET surface area, TEM for particle size).
  • Conduct kinetic studies under identical conditions (e.g., 100°C, 24 hours) and compare turnover frequencies (TOF) .

Q. What computational methods are effective for predicting reaction pathways and optimizing synthesis?

Density functional theory (DFT) can model transition states for carbamate formation, while COMSOL Multiphysics simulates mass transfer limitations in batch reactors. Recent AI-driven approaches enable predictive modeling of catalyst performance by training neural networks on datasets linking catalyst composition (e.g., Ce/Al ratio) to yield outcomes .

Q. How does the ortho-hydroxyl group influence the compound’s reactivity in downstream applications?

The ortho-hydroxyl group facilitates intramolecular hydrogen bonding, stabilizing intermediates in Ullmann coupling or nucleophilic aromatic substitution. Comparative studies with meta- and para-substituted analogs show a 15–20% increase in reactivity for ortho-derivatives due to reduced steric hindrance .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • In situ monitoring : Use Raman spectroscopy to detect phenyl isocyanate intermediates, which contribute to urea byproducts.
  • Membrane separation : Employ ceramic membranes (pore size < 0.2 µm) to remove unreacted aniline or methanol.
  • Solvent engineering : Switch from polar aprotic solvents (DMF) to ionic liquids (e.g., [BMIM][BF₄]) to suppress hydrolysis .

Methodological Considerations

Q. How should researchers design experiments to evaluate the environmental impact of this compound?

  • Lifecycle analysis (LCA) : Track energy consumption and waste generation across synthesis, purification, and disposal.
  • Ecotoxicology assays : Use Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines) to assess aquatic toxicity.
  • Degradation studies : Monitor hydrolytic stability under pH 4–10 and UV exposure to model environmental persistence .

Q. What statistical approaches are recommended for analyzing variable interactions in synthesis optimization?

  • Full factorial design : Evaluate 2–3 factors (e.g., temperature, catalyst loading) with center points to detect curvature.
  • Response surface methodology (RSM) : Optimize yield using a central composite design, validated via ANOVA (p < 0.05) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.